An In-depth Technical Guide to 6-Cyano-1-tetralone: Chemical Properties and Structure
An In-depth Technical Guide to 6-Cyano-1-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyano-1-tetralone is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique bicyclic structure, incorporating a ketone and a nitrile functional group, provides a valuable scaffold for the construction of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 6-Cyano-1-tetralone.
Chemical Structure and Properties
6-Cyano-1-tetralone, with the IUPAC name 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, possesses a tetralone core functionalized with a cyano group at the 6-position. The presence of both a carbonyl and a nitrile group makes it a reactive and adaptable building block in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Cyano-1-tetralone is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 90401-84-6 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO | [2][3] |
| Molecular Weight | 171.19 g/mol | [2] |
| Appearance | Pale brown to light yellow powder/crystal | [3] |
| Melting Point | 131-138 °C | N/A |
| Boiling Point | No data available | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, methanol, and ethyl acetate. | [5][6] |
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
| InChI | InChI=1S/C11H9NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6H,1-3H2 |
| InChIKey | FGWRKZJKRYCDOF-UHFFFAOYSA-N |
| SMILES | N#Cc1ccc2C(=O)CCc2c1 |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of 6-Cyano-1-tetralone are crucial for its effective utilization in research and development.
Synthesis of 6-Cyano-1-tetralone
A common synthetic route to 6-Cyano-1-tetralone involves the cyanation of a triflate precursor.[1]
Materials:
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5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate
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Zinc cyanide (Zn(CN)₂)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Water
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Anhydrous sodium sulfate
-
Celite®
Procedure:
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In a round-bottom flask, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (1.0 eq) and zinc cyanide (0.6 eq) in anhydrous DMF.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.04 eq) to the reaction mixture.
-
Degas the mixture again for another 10-15 minutes.
-
Heat the reaction mixture to 135 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, an additional portion of tetrakis(triphenylphosphine)palladium(0) (0.01 eq) can be added, and the reaction is stirred for another 4 hours at 135 °C.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, rinsing with ethyl acetate.[1]
-
Wash the filtrate with water. Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
Purification
The crude 6-Cyano-1-tetralone can be purified by silica gel column chromatography.
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of 5% to 15% ethyl acetate in hexane.[1]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified 6-Cyano-1-tetralone as a pale brown solid.[1]
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Cyano-1-tetralone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the tetralone ring system.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in 0.6-0.7 mL of CDCl₃ or DMSO-d₆.
-
Instrument: A 75 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled spectrum.
-
Expected Signals: The spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
-
C≡N (nitrile) stretching vibration around 2230 cm⁻¹.
-
C=O (ketone) stretching vibration around 1680 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ at m/z 172.[1] Further fragmentation patterns can provide additional structural information.
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 6-Cyano-1-tetralone.
Conclusion
6-Cyano-1-tetralone is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical compounds. This guide has provided a detailed overview of its chemical properties, structure, and essential experimental protocols for its synthesis, purification, and characterization. The provided information aims to support researchers and scientists in leveraging the full potential of this important chemical building block in their drug discovery and development endeavors.
